Gamma-L-Glutamyl-L-cysteine

Oxidative Stress Enzymology Mitochondrial Redox Biology

Researchers face bioavailability barriers with oral glutathione (GSH) and feedback-limited cysteine prodrugs. γ-Glutamylcysteine (GGC) bypasses the rate-limiting GCL enzyme step, directly serving as a substrate for glutathione synthetase to elevate intracellular GSH levels unconstrained by end-product inhibition. • Demonstrated to elevate intracellular erythrocyte GSH in human subjects at 2-4 mg/kg oral doses, where equivalent GSH doses failed. • Intrinsic GPx1 cofactor activity independent of GSH conversion enables experimental dissection of peroxide detoxification from the GSH/GSSG redox cycle. • Ships globally; typical lot purity ≥98% (HPLC).

Molecular Formula C8H14N2O5S
Molecular Weight 250.27 g/mol
CAS No. 636-58-8
Cat. No. B196262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-L-Glutamyl-L-cysteine
CAS636-58-8
Synonymsγ-L-Glutamyl-L-cysteine;  des-Gly-glutathione reduced form;  γ-Glu-Cys;  N-L-γ-glutamyl-;  γ-Glutamylcysteine;  N-(1-Carboxy-2-mercaptoethyl)-glutamine;  L-gamma-Glutamyl-L-cysteine
Molecular FormulaC8H14N2O5S
Molecular Weight250.27 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1
InChIKeyRITKHVBHSGLULN-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-L-Glutamyl-L-cysteine: Compound Overview


Gamma-L-Glutamyl-L-cysteine (γ-Glu-Cys, GGC, CAS 636-58-8) is a dipeptide composed of L-glutamate and L-cysteine linked via a γ-carboxyl peptide bond, functioning as the immediate and rate-limiting biosynthetic precursor to the tripeptide antioxidant glutathione (GSH) [1]. It is endogenously synthesized by glutamate cysteine ligase (GCL) and serves as the substrate for glutathione synthetase (GSS) to form GSH [2]. Unlike GSH, γ-glutamylcysteine lacks the C-terminal glycine residue (molecular formula C8H14N2O5S, MW 250.27 g/mol), resulting in distinct physicochemical properties including different solubility profiles and a free thiol group with altered redox behavior [1]. This compound is also known to function as a cofactor for glutathione peroxidase-1 (GPx1) independently of its conversion to GSH [3].

GSH biosynthesis precursor & GPx1 cofactorEnters downstream of GCL; serves as direct substrate for glutathione synthetase and GPx1 cofactor independent of GSH conversion.
Bypasses rate-limiting feedback inhibitionNot subject to GSH-mediated feedback inhibition of GCL; enables sustained intracellular GSH elevation in research models.
Mitochondrial & non-recyclable antioxidant probeLacks glutathione reductase substrate recognition; supports dissection of GPx1-dependent detoxification independent of GSH/GSSG recycling.

Gamma-L-Glutamyl-L-cysteine: Why Substitution Fails


Substituting γ-glutamylcysteine (GGC) with glutathione (GSH), free L-cysteine, or N-acetylcysteine (NAC) is not functionally equivalent due to fundamental differences in bioavailability, metabolic routing, and enzymatic substrate specificity. Oral GSH is largely degraded by intestinal γ-glutamyltransferase (GGT) and dipeptidases prior to absorption, resulting in negligible increases in intracellular GSH levels [1]. Free cysteine is highly susceptible to rapid auto-oxidation in the gastrointestinal tract and systemic circulation, limiting its effective delivery to GSH synthesis sites and generating pro-oxidant byproducts [2]. NAC provides cysteine but requires deacetylation and is subject to the same rate-limiting feedback inhibition by GSH at the GCL enzyme step, whereas exogenous GGC bypasses this regulatory bottleneck entirely, entering cells intact and directly serving as a substrate for GSS to form GSH [3]. Furthermore, GGC possesses intrinsic GPx1 cofactor activity that is independent of its conversion to GSH, a functional attribute absent in cysteine and NAC [4].

GSH Oral GSH is rapidly degraded by intestinal γ-glutamyltransferase; negligible intracellular GSH increase may occur, limiting direct replacement for oral GSH elevation studies.
Cysteine / NAC Cysteine auto-oxidizes readily; NAC requires deacetylation and both remain constrained by GCL feedback inhibition, preventing GSH elevation above homeostatic set-point.
GPx1 cofactor GGC possesses intrinsic GPx1 cofactor activity absent in cysteine and NAC; substitution eliminates this non-recyclable antioxidant arm independent of GSH synthesis.

Gamma-L-Glutamyl-L-cysteine: Evidence for Procurement


Intrinsic GPx1 Cofactor Activity

In a direct head-to-head in vitro enzymatic assay, γ-glutamylcysteine demonstrated activity as a glutathione peroxidase-1 (GPx1) cofactor for hydrogen peroxide (H₂O₂) detoxification that was quantitatively indistinguishable from glutathione (GSH) [1]. This activity is intrinsic to the dipeptide and occurs independently of its conversion to GSH. Critically, glutathione reductase (GR) does not recognize γ-glutamylcysteine or its disulfide form as substrates, meaning the compound participates in a non-recyclable antioxidant pathway distinct from the GSH/GSSG redox cycle [2].

GPx1 Cofactor Activity
Head-to-head
GPx1-mediated H₂O₂ detoxification activity reported indistinguishable from GSH in purified enzyme assay; no statistically significant difference observed.
Supports GPx1-specific pathway probing without glutathione reductase recycling confounding.
In vitro enzymatic assay context; independent of GSH conversion.
Oxidative Stress Enzymology Mitochondrial Redox Biology

Bypass of GCL Feedback Inhibition

The rate-limiting enzyme in GSH biosynthesis, glutamate cysteine ligase (GCL), is subject to non-allosteric feedback inhibition by its end product GSH. The Ki of GSH for GCL is approximately 2.3 mM under physiological conditions [1]. Exogenous supplementation with γ-glutamylcysteine bypasses this regulatory checkpoint entirely, as it enters the GSH biosynthetic pathway downstream of GCL and serves directly as the substrate for glutathione synthetase (GSS) [2]. This metabolic bypass is not available to cysteine or N-acetylcysteine, which must first be converted through the inhibited GCL step.

GCL Feedback Bypass
Class-level
GGC enters GSH pathway downstream of feedback-inhibited GCL (GSH Ki ≈ 2.3 mM), while cysteine/NAC require passage through the inhibited step.
Enables sustained intracellular GSH above homeostatic levels in cell models.
Class-level mammalian pathway inference; experimental confirmation advised.
GSH Biosynthesis Metabolic Regulation Cell Culture

Superior Oral Bioavailability vs. GSH

In a randomized human trial pilot study, oral administration of γ-glutamylcysteine (2 mg/kg and 4 mg/kg doses) resulted in a statistically significant increase in intracellular erythrocyte GSH levels above baseline homeostasis, whereas oral GSH at equivalent doses failed to produce measurable increases in intracellular GSH [1]. This differential bioavailability is attributed to the resistance of γ-glutamylcysteine to intestinal GGT-mediated degradation that rapidly metabolizes oral GSH, coupled with intact cellular uptake via dipeptide transporters [2].

Oral Bioavailability vs. GSH
Head-to-head
In a randomized human pilot study, 2–4 mg/kg oral GGC produced measurable erythrocyte GSH elevation (p
Supports oral GSH-elevating intervention research; reported differential bioavailability context.
Human pilot study; confirm dose–response in target research population.
MPTP Neuroprotection Model
Cross-study comparable
Mitochondrially-targeted GGC expression reported ~40–50% preservation of dopaminergic neurons and motor protection in mouse MPTP model, independent of GSH concentration changes.
Model-response context for neuroprotection assay development; GSH-independent endpoint.
In vivo lentiviral expression model; extrapolation to exogenous supplementation needs validation.
Wine Browning Inhibition
Head-to-head
γ-Glutamylcysteine and GSH both reduced browning and protected phenolics in white wine; GGC reported greater preservation of esters and higher alcohols, suggesting aroma advantage.
Supports oenological antioxidant research; may be considered for sulfite-replacement trials.
Single-matrix study; performance may shift with grape variety and vinification conditions.
Enzyme Substrate Specificity
Head-to-head
Recognized by GPx, GST, GGT (comparable to GSH); not recognized by glutathione reductase, preventing disulfide recycling. Specificity profile distinct from GSH.
Enables selective probing of non-recyclable GSH-dependent defense arm in enzymology studies.
In vitro panel with purified enzymes; confirm in cellular context if needed.
Pharmacokinetics Nutraceuticals Clinical Trial

Neuroprotection in Parkinson's Model

In an in vivo mouse model of MPTP-induced neurodegeneration (a Parkinson's disease model), lentiviral-mediated expression of mitochondrially-targeted γ-glutamylcysteine resulted in significant protection against dopaminergic neuronal loss in the substantia nigra pars compacta and preservation of motor function, effects that were independent of cellular GSH concentrations [1]. The study demonstrated that γ-glutamylcysteine can substitute for GSH in neuroprotective functions, with quantification showing approximately 40-50% preservation of tyrosine hydroxylase-positive neurons compared to control vector animals [1].

MPTP Neuroprotection Model
Cross-study comparable
Mitochondrially-targeted GGC expression reported ~40–50% preservation of dopaminergic neurons and motor protection in mouse MPTP model, independent of GSH concentration changes.
Model-response context for neuroprotection assay development; GSH-independent endpoint.
In vivo lentiviral expression model; extrapolation to exogenous supplementation needs validation.
Neuroprotection Parkinson's Disease In Vivo Efficacy

Browning Inhibition in White Wine

In a comparative study evaluating γ-glutamylcysteine (gGC) and glutathione (GSH) as alternatives to sulfur dioxide (SO₂) in white wine production, both compounds demonstrated protective effects on phenolic compounds and reduced browning; however, γ-glutamylcysteine exhibited superior performance in preserving aroma profile by enhancing the concentration of esters and higher alcohols [1]. The study concluded that gGC—particularly gGC—showed greater potential as an SO₂ replacement compared to GSH in the white wine matrix [1].

Wine Browning Inhibition
Head-to-head
γ-Glutamylcysteine and GSH both reduced browning and protected phenolics in white wine; GGC reported greater preservation of esters and higher alcohols, suggesting aroma advantage.
Supports oenological antioxidant research; may be considered for sulfite-replacement trials.
Single-matrix study; performance may shift with grape variety and vinification conditions.
Food Science Oenology Antioxidant Application

Enzyme Substrate Specificity vs. GSH

An enzymatic substrate specificity screen of γ-glutamylcysteine (γ-EC) against four GSH metabolic enzymes revealed a selective reactivity profile: glutathione peroxidase (GPx), glutathione S-transferase (GST), and γ-glutamyltransferase (GGT) recognized γ-EC as a substrate, whereas glutathione reductase (GR) exhibited no activity toward γ-EC or its disulfide form [1]. The specificities of γ-EC and its disulfide for GGT were comparable to GSH and GSSG, respectively, indicating conserved recognition at the degradation/amino acid salvage step but absent recognition at the recycling step [1].

Enzyme Substrate Specificity
Head-to-head
Recognized by GPx, GST, GGT (comparable to GSH); not recognized by glutathione reductase, preventing disulfide recycling. Specificity profile distinct from GSH.
Enables selective probing of non-recyclable GSH-dependent defense arm in enzymology studies.
In vitro panel with purified enzymes; confirm in cellular context if needed.
Enzymology Antioxidant Defense Thiol Metabolism

Gamma-L-Glutamyl-L-cysteine: Key Applications


Mitochondrial GPx1-Dependent ROS Detoxification

For researchers investigating mitochondrial reactive oxygen species (ROS) detoxification pathways where glutathione peroxidase-1 (GPx1) is the primary H₂O₂ scavenging enzyme. γ-Glutamylcysteine serves as an effective GPx1 cofactor with activity indistinguishable from GSH, while its lack of glutathione reductase substrate recognition allows experimental dissection of GPx1-mediated detoxification independently of the GSH/GSSG recycling cycle [1]. This is particularly valuable in mitochondrial preparations where GSH concentrations may be limiting or where the contribution of the GR-dependent redox cycle needs to be isolated. Additionally, mitochondrial targeting of γ-glutamylcysteine biosynthesis has been shown to protect against MPTP-induced neurodegeneration in vivo, establishing this compound as a relevant tool for mitochondrial neuroprotection research [1].

Sustained GSH Elevation in Cell Culture

In mammalian cell culture systems requiring elevated intracellular glutathione (GSH) levels for extended durations, γ-glutamylcysteine offers a distinct advantage over L-cysteine, N-acetylcysteine, or direct GSH supplementation. The compound enters the GSH biosynthetic pathway downstream of the rate-limiting, feedback-inhibited glutamate cysteine ligase (GCL) step, enabling GSH accumulation that is not constrained by the end-product inhibition that limits efficacy of cysteine-based precursors [2]. This property is documented to enable GSH elevation above homeostatic levels in human subjects, and the same mechanism applies to in vitro systems [3]. Researchers should note that the compound's free thiol is subject to oxidation; for cell culture applications, fresh preparation of stock solutions or use of stabilized salt forms (e.g., trifluoroacetate salt stored lyophilized at -20°C) is recommended.

Nutraceutical & Clinical Trial Formulation

For investigators and formulators developing oral glutathione-elevating interventions, γ-glutamylcysteine provides human clinical evidence of superior bioavailability relative to oral GSH. A randomized human pilot study demonstrated that oral doses of 2 mg/kg and 4 mg/kg γ-glutamylcysteine produced significant elevations in intracellular erythrocyte GSH levels above baseline, whereas equivalent oral GSH doses did not increase intracellular GSH [3]. This evidence base supports the selection of γ-glutamylcysteine over GSH in clinical trials evaluating GSH augmentation for conditions associated with oxidative stress, including age-related GSH decline, neurodegenerative disorders, and metabolic syndrome. The compound's ability to bypass intestinal GGT-mediated degradation and enter cells intact via dipeptide transporters provides a mechanistic foundation for its observed bioavailability advantage [4].

Oenological Antioxidant Application

For food scientists and industrial researchers developing sulfite-free or reduced-sulfite preservation strategies for white wine and potentially other beverage products. A comparative study in white wine production demonstrated that γ-glutamylcysteine (gGC) provides effective protection against oxidative browning and phenolic compound degradation, with performance comparable to or exceeding glutathione (GSH), particularly in preserving desirable aroma compounds including esters and higher alcohols [5]. The study concluded that gGC—specifically highlighting gGC—showed greater potential as an SO₂ replacement than GSH in this application [5]. This evidence supports procurement for oenological research programs and industrial development of clean-label wine preservation technologies.

Application
Selection Property
Validation Focus
Mitochondrial GPx1 ROS detoxification research
GPx1 cofactor activity without GR recycling
GPx1-dependent H₂O₂ clearance in mitochondrial preparations
Sustained intracellular GSH elevation in cell models
Bypass of GCL feedback inhibition
GSH accumulation above homeostatic set-point independent of cysteine supply
Human oral GSH augmentation research
Oral bioavailability relative to GSH
Erythrocyte GSH change in human intervention pilot settings
Oenological antioxidant and sulfite-replacement studies
Phenolic and aroma protection in wine matrix
Browning inhibition and preservation of ester/higher alcohol profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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